molecular formula C25H33N3O4S B11349153 N-[2-(diethylcarbamoyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(diethylcarbamoyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11349153
M. Wt: 471.6 g/mol
InChI Key: GCUMJAAZQPJJLT-UHFFFAOYSA-N
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Description

N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a carboxamide group, and both diethylcarbamoyl and methanesulfonyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the various substituents. One common method involves the reaction of 2-piperidinecarboxylic acid with diethylcarbamoyl chloride under basic conditions to form the diethylcarbamoyl-substituted piperidine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2’,6’-Dimethylphenyl)-2-piperidinecarboxamide: A related compound with similar structural features.

    N-(2’,6’-Dimethylphenyl)-2-piperidinecarboxamide: Another similar compound used in the synthesis of local anesthetics.

Uniqueness

N-[2-(DIETHYLCARBAMOYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[2-(diethylcarbamoyl)phenyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H33N3O4S/c1-4-27(5-2)25(30)22-8-6-7-9-23(22)26-24(29)21-14-16-28(17-15-21)33(31,32)18-20-12-10-19(3)11-13-20/h6-13,21H,4-5,14-18H2,1-3H3,(H,26,29)

InChI Key

GCUMJAAZQPJJLT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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